molecular formula C13H9Cl2N5OS3 B2747440 N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1351620-27-3

N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2747440
CAS RN: 1351620-27-3
M. Wt: 418.33
InChI Key: TYKHQISSDAPUNT-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a thiadiazole ring and a carboxamide group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The 3,4-dichlorobenzyl group would be attached to one of the nitrogen atoms in the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiadiazole ring and the carboxamide group could affect its solubility, stability, and reactivity .

Scientific Research Applications

Synthesis Methods

Research has explored various methods for synthesizing thiadiazole derivatives. For instance, the oxidative dimerization of thioamides has been used to prepare disubstituted 1,2,4-thiadiazoles, demonstrating the versatility of thiadiazoles synthesis techniques (Takikawa et al., 1985). Additionally, solvent-free synthesis methods have been developed for di(hetero)aryl-1,2,4-thiadiazoles by grinding of thioamides under oxidative conditions, highlighting eco-friendly and efficient synthesis approaches (Xu et al., 2010).

Pharmacological Potential

Thiadiazole derivatives have shown significant pharmacological potential. For example, novel thiochroman-4-one derivatives incorporating 1,3,4-thiadiazole thioether moieties exhibited antibacterial and antifungal activities, suggesting their use as potent antimicrobial agents (Yu et al., 2022). Furthermore, microwave-assisted synthesis of benzamide derivatives containing a thiadiazole scaffold demonstrated anticancer properties, indicating the therapeutic applications of thiadiazole compounds in cancer treatment (Tiwari et al., 2017).

Anticancer Activity

Thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety have been synthesized and evaluated as potent anticancer agents, showing significant inhibitory activity against certain cancer cell lines, underscoring the anticancer potential of thiadiazole derivatives (Gomha et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future research directions for this compound would depend on its intended use. For example, if it’s intended to be used as a drug, future research could focus on optimizing its synthesis, improving its pharmacological properties, and evaluating its efficacy and safety in preclinical and clinical studies .

properties

IUPAC Name

N-[5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N5OS3/c1-6-10(24-20-17-6)11(21)16-12-18-19-13(23-12)22-5-7-2-3-8(14)9(15)4-7/h2-4H,5H2,1H3,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKHQISSDAPUNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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